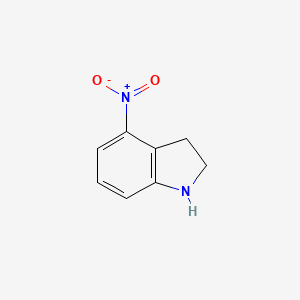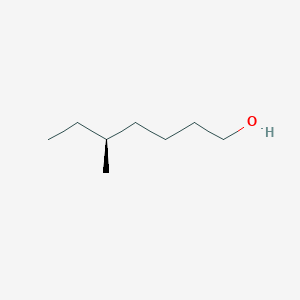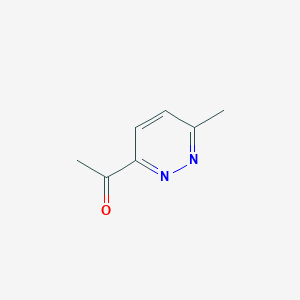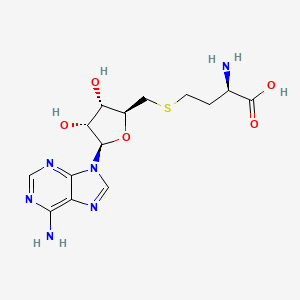
4-Nitroindolina
Descripción general
Descripción
4-Nitroindoline is an important intermediate in organic synthesis. Its chemical formula is C8H6N2O2, and its molecular weight is 162.15 . It’s often used as the middle functional group into other 4-substituted indoles . It is widely used in the intermediate synthesis of synthetic dyestuff, agricultural chemicals, and medicine .
Synthesis Analysis
The synthesis of 4-Nitroindoline involves a condensation reaction on 2,6-dinitrotoluene and N,N-dimethylformamide dimethyl acetal in a solvent N,N-dimethylformamide (DMF) to generate 2,6-dinitrodimethylaminostyrene . Then, in an acetic acid/toluene mixed solution, reduction condensation is carried out on the 2,6-dinitrodimethylaminostyren obtained in the first step to obtain the target product 4-nitroindole . This method overcomes the defects of complex steps, high reagent danger coefficient, multiple byproducts, and others in the existing synthesis process .Molecular Structure Analysis
4-Nitroindoline contains a total of 21 bonds; 13 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aromatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Nitroindoline include a condensation reaction and a reduction condensation . The condensation reaction involves 2,6-dinitrotoluene and N,N-dimethylformamide dimethyl acetal, while the reduction condensation involves 2,6-dinitrodimethylaminostyren .Aplicaciones Científicas De Investigación
Síntesis de Compuestos Fotolábiles
4-Nitroindolina: se utiliza en la síntesis de compuestos fotolábiles que son capaces de liberar moléculas activas al exponerse a la luz. Estos compuestos tienen aplicaciones significativas en el estudio de procesos biológicos rápidos .
Desarrollo de Quelantes Fotoresponsivos
El compuesto se utiliza para crear quelantes fotoresponsivos como nitroindolinil-BAPTA y EDTA enjaulados. Estos quelantes pueden liberar rápidamente iones calcio cuando se exponen a la luz, lo cual es crucial para estudiar los procesos fisiológicos dependientes del calcio .
Intermediarios de Síntesis Orgánica
This compound: sirve como un intermedio importante en la síntesis orgánica. Su grupo 4-NO2 es un grupo funcional clave para sintetizar varios indoles 4-sustituidos, que son valiosos en la creación de colorantes sintéticos, pesticidas y productos farmacéuticos .
Química Medicinal
En la química medicinal, This compound se utiliza para desarrollar intermediarios que se procesan posteriormente para crear medicamentos. Juega un papel en la síntesis de compuestos con posibles efectos terapéuticos .
Productos Químicos Agrícolas
Este compuesto también está involucrado en la síntesis de intermediarios para productos químicos agrícolas. Estos intermediarios son esenciales para producir compuestos que protegen los cultivos de plagas y enfermedades .
Safety and Hazards
4-Nitroindoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention .
Mecanismo De Acción
Target of Action
The compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry . .
Mode of Action
It is known that nitroindolines, including 4-nitroindoline, can undergo various chemical reactions, such as cyclization , which may influence their interaction with potential targets.
Biochemical Pathways
Indoles, in general, are known to play a role in a variety of biological processes . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound
Result of Action
Nitroindolines have been used in the synthesis of various compounds, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 4-Nitroindoline can be influenced by various environmental factors. For instance, the synthesis of 4-Nitroindoline involves specific temperature and pH conditions . .
Análisis Bioquímico
Biochemical Properties
4-Nitroindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with caspases, a family of protease enzymes involved in apoptosis. The nitroindoline-protected inhibitors can efficiently inhibit caspases upon irradiation with light, preventing apoptosis in live cells . This interaction highlights the potential of 4-Nitroindoline in studying and controlling cell death mechanisms.
Cellular Effects
4-Nitroindoline influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of apoptosis, 4-Nitroindoline can inhibit caspase activity, thereby preventing programmed cell death . This inhibition can lead to alterations in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-Nitroindoline exerts its effects through specific binding interactions with biomolecules. The compound’s nitro group plays a crucial role in these interactions. For example, the nitroindoline-protected inhibitors form stable amide bonds with the aspartate side chain of caspases, leading to efficient inhibition upon light irradiation . This mechanism of action underscores the importance of the nitro group in mediating the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
The effects of 4-Nitroindoline can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that nitroindoline-protected inhibitors are stable and can efficiently inhibit caspases only upon irradiation with light . This temporal control allows researchers to study apoptosis with precise spatial and temporal resolution.
Dosage Effects in Animal Models
The effects of 4-Nitroindoline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes like caspases. At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold effects and optimal dosages to minimize toxicity while maximizing the compound’s therapeutic potential .
Metabolic Pathways
4-Nitroindoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s nitro group can undergo reduction and oxidation reactions, leading to the formation of metabolites. These metabolic processes can influence the compound’s activity and effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Nitroindoline is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound’s distribution can affect its activity and function, influencing its therapeutic potential .
Subcellular Localization
4-Nitroindoline’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
4-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQFDUKXUFJCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530890 | |
| Record name | 4-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84807-26-1 | |
| Record name | 4-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)


![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)
